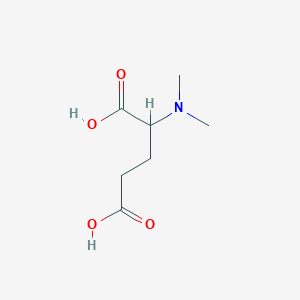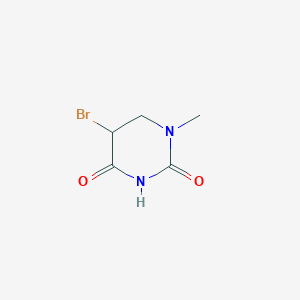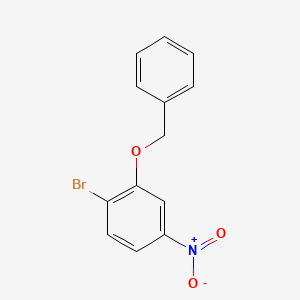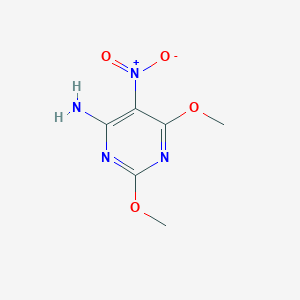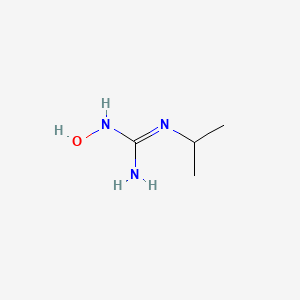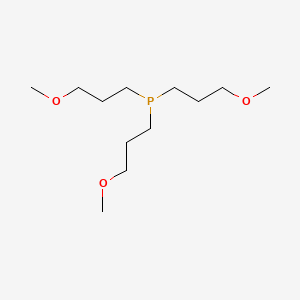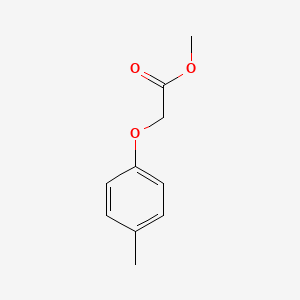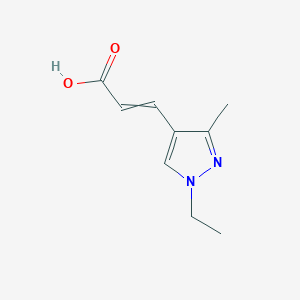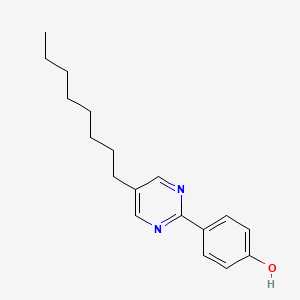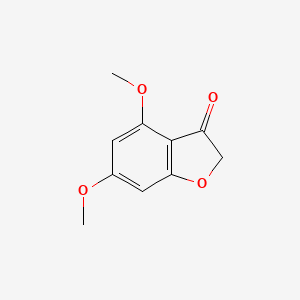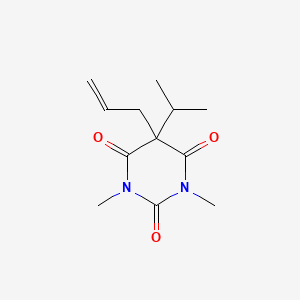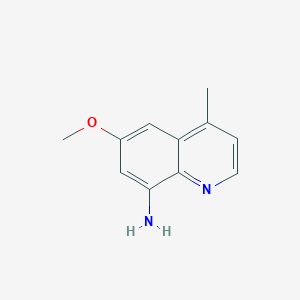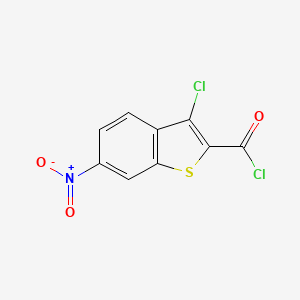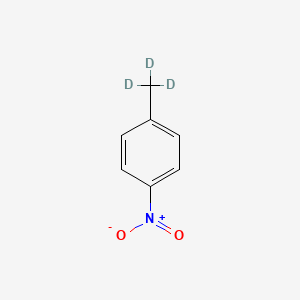
1-Nitro-4-(trideuteriomethyl)benzene
概述
描述
1-Nitro-4-(trideuteriomethyl)benzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, with a trideuteriomethyl group (-CD3) at the para position relative to the nitro group. This compound is of interest in various fields of research due to its unique isotopic labeling and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Nitro-4-(trideuteriomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(trideuteriomethyl)toluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1-Nitro-4-(trideuteriomethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Reduction: 1-Amino-4-(trideuteriomethyl)benzene.
Substitution: Meta-substituted derivatives such as 1-nitro-3-bromo-4-(trideuteriomethyl)benzene.
Oxidation: 1-Nitro-4-(trideuteriocarboxyl)benzene.
科学研究应用
1-Nitro-4-(trideuteriomethyl)benzene has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand isotopic effects.
Biology: Employed in studies involving enzyme-catalyzed reactions to investigate the role of isotopic labeling in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required for analytical purposes.
作用机制
The mechanism of action of 1-Nitro-4-(trideuteriomethyl)benzene depends on the specific reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In electrophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, directing electrophiles to the meta position. The trideuteriomethyl group can influence reaction kinetics and pathways due to the kinetic isotope effect.
相似化合物的比较
1-Nitro-4-(trideuteriomethyl)benzene can be compared with other nitrobenzene derivatives such as:
1-Nitro-4-methylbenzene: Similar structure but without isotopic labeling. It undergoes similar reactions but may exhibit different reaction rates and mechanisms due to the absence of deuterium.
1-Nitro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trideuteriomethyl group. The trifluoromethyl group is more electron-withdrawing, leading to different reactivity and product distribution in substitution reactions.
1-Nitro-4-(hydroxymethyl)benzene: Contains a hydroxymethyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and kinetic studies.
属性
IUPAC Name |
1-nitro-4-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946008 | |
| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23346-24-9 | |
| Record name | Benzene, 1-(methyl-d3)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
